molecular formula C8H4Cl2F4 B13699319 2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene

2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B13699319
M. Wt: 247.01 g/mol
InChI Key: RFHOXKDDTNEUMK-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4Cl2F4. This compound is part of the benzene derivatives family, characterized by the presence of dichloromethyl, fluoro, and trifluoromethyl groups attached to the benzene ring. These substituents significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often involve the use of strong halogenating agents and radical initiators under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes halogenation, fluorination, and trifluoromethylation reactions, often carried out in large reactors with precise control over reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or aldehydes .

Scientific Research Applications

2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like fluoro and trifluoromethyl can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene is unique due to the combination of dichloromethyl, fluoro, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H4Cl2F4

Molecular Weight

247.01 g/mol

IUPAC Name

2-(dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4Cl2F4/c9-7(10)6-4(8(12,13)14)2-1-3-5(6)11/h1-3,7H

InChI Key

RFHOXKDDTNEUMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(Cl)Cl)C(F)(F)F

Origin of Product

United States

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